molecular formula C7H4F3N3 B8127990 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine

5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B8127990
M. Wt: 187.12 g/mol
InChI Key: FDTUXGFTXVMWJZ-UHFFFAOYSA-N
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Description

5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C7H4F3N3. It is characterized by the presence of an ethynyl group at the 5-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)pyrimidine and ethynylamine.

    Reaction Conditions: The key step involves the coupling of the ethynyl group to the pyrimidine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted pyrimidines, while addition reactions can produce halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for the target, leading to potent biological effects .

Comparison with Similar Compounds

    4-(Trifluoromethyl)pyrimidin-2-amine: Lacks the ethynyl group, which may result in different reactivity and biological activity.

    5-Ethynylpyrimidin-2-amine:

Uniqueness: 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the combination of the ethynyl and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-ethynyl-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c1-2-4-3-12-6(11)13-5(4)7(8,9)10/h1,3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUXGFTXVMWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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